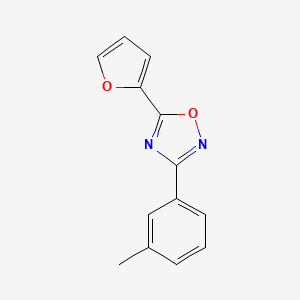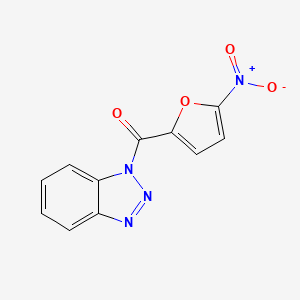
3-(2,6-dichlorophenyl)-N-(1-ethylpropyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(1-ethylpropyl)-5-methyl-4-isoxazolecarboxamide, commonly known as A-84, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of A-84 is not fully understood. However, it has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. A-84 enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
A-84 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. A-84 has also been found to reduce seizures in animal models of epilepsy and improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-84 has several advantages for use in lab experiments. It is a highly selective compound that targets the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. A-84 is also relatively stable and can be easily synthesized in large quantities. However, A-84 has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on A-84. One area of interest is the potential use of A-84 as a treatment for neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Additionally, further studies are needed to determine the long-term safety and efficacy of A-84 in humans.
Métodos De Síntesis
The synthesis of A-84 involves the reaction of 2,6-dichlorobenzonitrile with 1-ethylpropylamine, followed by the addition of 2-methyl-2-oxazoline-4-carboxylic acid and subsequent cyclization to form the isoxazole ring. The final product is obtained by purification through column chromatography. The synthesis of A-84 has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
A-84 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. A-84 has also been investigated for its potential as a treatment for neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-pentan-3-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-4-10(5-2)19-16(21)13-9(3)22-20-15(13)14-11(17)7-6-8-12(14)18/h6-8,10H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMDWWDVYZJSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)




![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)


![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)